3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride
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Overview
Description
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride, commonly known as caffeine hydrochloride, is a derivative of caffeine. It is a white crystalline powder that is highly soluble in water. This compound is widely recognized for its stimulating effects on the central nervous system, making it a popular ingredient in beverages and medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride typically involves the methylation of theobromine or xanthine. The process includes the following steps:
Methylation: Theobromine or xanthine is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified through recrystallization from water or ethanol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of caffeine from natural sources such as coffee beans, tea leaves, and kola nuts. The extracted caffeine is then converted to its hydrochloride salt by reacting it with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various methylxanthine derivatives, which have different pharmacological properties .
Scientific Research Applications
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular metabolism and signal transduction.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a stimulant.
Industry: Utilized in the production of pharmaceuticals, energy drinks, and cosmetics
Mechanism of Action
The primary mechanism of action of 3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride involves the inhibition of phosphodiesterase, leading to an increase in cyclic AMP levels. This results in the stimulation of the central nervous system, increased heart rate, and enhanced alertness. Additionally, it blocks adenosine receptors, preventing the onset of drowsiness .
Comparison with Similar Compounds
Similar Compounds
Theobromine: Found in cocoa beans, it has a similar structure but is less potent as a stimulant.
Theophylline: Used in the treatment of respiratory diseases, it has bronchodilator effects.
Paraxanthine: A metabolite of caffeine with similar stimulant properties
Uniqueness
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride is unique due to its high solubility in water and its potent stimulating effects on the central nervous system. Its ability to inhibit phosphodiesterase and block adenosine receptors makes it a valuable compound in both research and industry .
Properties
CAS No. |
5892-18-2 |
---|---|
Molecular Formula |
C8H11ClN4O2 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
1,3,7-trimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C8H10N4O2.ClH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H |
InChI Key |
VDHPYBVMFNLZQG-UHFFFAOYSA-N |
SMILES |
C[NH+]1C=NC2=C1C(=O)N(C(=O)N2C)C.[Cl-] |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
Key on ui other cas no. |
5892-18-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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